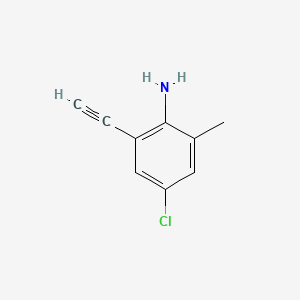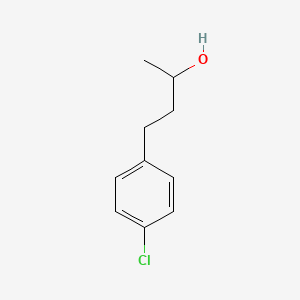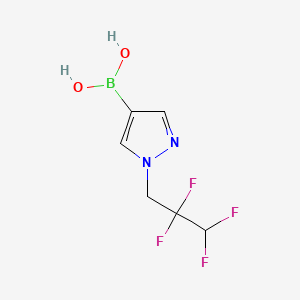
1-(2,2,3,3-Tetrafluoropropyl)pyrazole-4-boronic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid: is a boronic acid derivative characterized by the presence of a pyrazole ring substituted with a tetrafluoropropyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid typically involves the reaction of a pyrazole derivative with a boronic acid precursor. One common method is the palladium-catalyzed borylation of a halogenated pyrazole with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid can undergo oxidation reactions to form corresponding boronic esters or alcohols.
Reduction: The compound can be reduced to form boronates or boranes under specific conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds.
Major Products:
Oxidation: Boronic esters or alcohols.
Reduction: Boronates or boranes.
Substitution: Various substituted pyrazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid is used as a building block for the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. It is also employed in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of boron-containing biomolecules for biological studies. Its unique structure allows for the exploration of boron-based interactions in biological systems.
Medicine: In medicinal chemistry, boronic acids are investigated for their potential as enzyme inhibitors, particularly protease inhibitors. [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid may serve as a lead compound for the development of new therapeutic agents.
Industry: The compound is utilized in the production of advanced materials, including polymers and catalysts. Its boronic acid functionality allows for the creation of materials with unique properties.
Mecanismo De Acción
The mechanism by which [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds. In biological systems, the boronic acid group can form reversible covalent bonds with diols, such as those found in sugars and nucleotides, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Phenylboronic acid: A simpler boronic acid used in similar cross-coupling reactions.
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic ester: An ester derivative with similar reactivity but different solubility properties.
[1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic anhydride: An anhydride form that may have different reactivity and stability.
Uniqueness: [1-(2,2,3,3-tetrafluoropropyl)-1H-pyrazol-4-yl]boronic acid is unique due to its tetrafluoropropyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and stability.
Propiedades
Fórmula molecular |
C6H7BF4N2O2 |
|---|---|
Peso molecular |
225.94 g/mol |
Nombre IUPAC |
[1-(2,2,3,3-tetrafluoropropyl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C6H7BF4N2O2/c8-5(9)6(10,11)3-13-2-4(1-12-13)7(14)15/h1-2,5,14-15H,3H2 |
Clave InChI |
VAMXPWHCITWPKK-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CN(N=C1)CC(C(F)F)(F)F)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


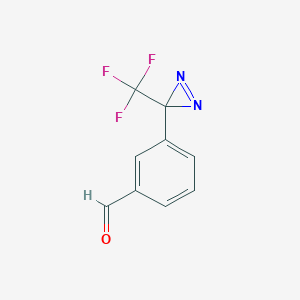
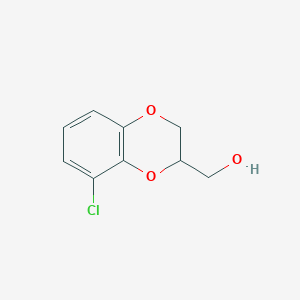
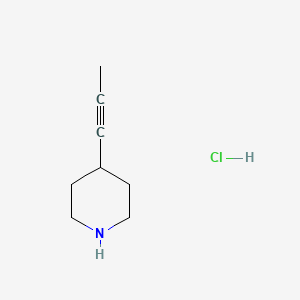


![(4S)-4-{[(tert-butoxy)carbonyl]amino}hexanoic acid](/img/structure/B13456676.png)
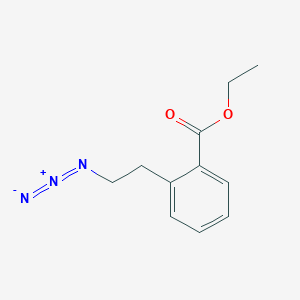
![N-[5-(aminomethyl)pyridin-2-yl]methanesulfonamide](/img/structure/B13456682.png)
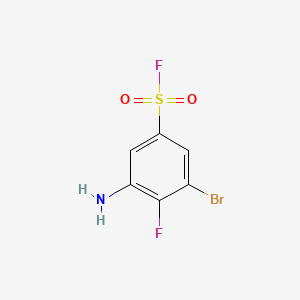
![N-[(pyrrolidin-2-yl)methyl]benzenesulfonamide](/img/structure/B13456697.png)
![Methyl 3,7-dioxabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13456701.png)
![N-(4-bromo-2-methylphenyl)-2-{1-[1,3-dioxo-2-(prop-2-en-1-yl)-2,3-dihydro-1H-isoindol-5-yl]-N-methylformamido}acetamide](/img/structure/B13456718.png)
